molecular formula C21H19ClN4O B7691242 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide

Cat. No.: B7691242
M. Wt: 378.9 g/mol
InChI Key: WIOUKKRQGOBDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide, also known as BPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPIP is a small molecule that has been synthesized and characterized for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their metabolic pathways.

Mechanism of Action

The mechanism of action of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide involves its binding to the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme that plays a critical role in various cellular processes such as energy metabolism and DNA repair. This compound inhibits the activity of NAMPT, leading to a decrease in NAD+ production and subsequent disruption of cellular processes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation by disrupting the cell cycle and inducing DNA damage. In neurons, this compound protects against oxidative stress and prevents neuroinflammation by inhibiting the production of pro-inflammatory cytokines. In infectious diseases, this compound inhibits the growth of bacteria and viruses by disrupting their metabolic pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide is its small molecular size, which allows it to easily penetrate cell membranes and interact with intracellular targets. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research and development of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and bioavailability. Another direction is the identification of novel targets for this compound, which could expand its potential applications in various fields. Additionally, the combination of this compound with other compounds could lead to synergistic effects and improved therapeutic outcomes. Overall, this compound has shown promising results in various scientific research applications, and further research is needed to fully understand its potential.
Conclusion
In conclusion, this compound, or this compound, is a chemical compound that has been synthesized and characterized for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. This compound inhibits the activity of NAMPT, leading to a decrease in NAD+ production and subsequent disruption of cellular processes. This compound has been shown to have various biochemical and physiological effects, and further research is needed to fully understand its potential.

Synthesis Methods

The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-amine in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 157-159 °C. The purity of the compound can be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c1-2-3-12-26-20-16(13-14-8-4-7-11-18(14)23-20)19(25-26)24-21(27)15-9-5-6-10-17(15)22/h4-11,13H,2-3,12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUKKRQGOBDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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